molecular formula C9H14N2O4 B14239591 (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one CAS No. 488831-03-4

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one

Katalognummer: B14239591
CAS-Nummer: 488831-03-4
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: ZGOYNIJTCBJZET-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of glutamic acid with acetic anhydride, which leads to the formation of the lactam ring . The reaction typically requires heating and can be catalyzed by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived feedstocks. For example, a method has been developed to prepare 2-pyrrolidone using biomass, which involves the catalytic hydrogenation of succinimide . This method is advantageous due to its sustainability and use of renewable resources.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can react with the lactam ring under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted lactams, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and other industrial materials

Wirkmechanismus

The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

488831-03-4

Molekularformel

C9H14N2O4

Molekulargewicht

214.22 g/mol

IUPAC-Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one

InChI

InChI=1S/C5H7NO3.C4H7NO/c7-4-2-1-3(6-4)5(8)9;6-4-2-1-3-5-4/h3H,1-2H2,(H,6,7)(H,8,9);1-3H2,(H,5,6)/t3-;/m0./s1

InChI-Schlüssel

ZGOYNIJTCBJZET-DFWYDOINSA-N

Isomerische SMILES

C1CC(=O)NC1.C1CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

C1CC(=O)NC1.C1CC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.